Bis(tripropyltin) oxide chemical properties and structure
Bis(tripropyltin) oxide chemical properties and structure
Topic: Bis(tripropyltin) oxide (TBTO) – Chemical Properties, Structural Dynamics, and Analytical Determination Content Type: Technical Monograph Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary: The Dual Nature of TBTO
Bis(tripropyltin) oxide (TBTO; CAS 56-35-9) represents a paradoxical entity in chemical research and industrial application. Historically utilized as a potent biocide and antifouling agent, its utility in modern drug development has shifted primarily to that of a critical process impurity or a specialized reagent in organic synthesis (stannylation).
For the drug development professional, TBTO is less a target and more a liability—a residue that must be rigorously quantified due to its profound immunotoxicity and endocrine-disrupting potential. This guide dissects the physicochemical architecture of TBTO, elucidates the molecular mechanisms of its toxicity (specifically its interaction with protein thiols), and provides a validated analytical framework for its detection in pharmaceutical matrices.
Molecular Architecture and Physicochemical Profile
TBTO is an organotin compound characterized by a distannoxane linkage (
Structural Dynamics
The molecule consists of two tripropyltin (TPrT) moieties bridged by an oxygen atom. In aqueous environments, TBTO exists in a dynamic equilibrium with its hydrolyzed form, tripropyltin hydroxide (TPrSnOH). This speciation is pH-dependent and critical for understanding its bioavailability.
-
Formula:
-
Molecular Weight: 511.95 g/mol [1]
-
Lipophilicity: High (
). This facilitates rapid penetration of lipid bilayers, allowing accumulation in cellular membranes and mitochondria.
Key Physicochemical Data[2]
| Property | Value | Relevance to Protocol |
| Physical State | Colorless to pale yellow liquid | Viscosity affects pipetting accuracy during extraction. |
| Boiling Point | ~234°C (at 760 mmHg) | High BP requires specific GC temperature ramps. |
| Solubility (Water) | Low (< 10 mg/L) | Requires organic solvent extraction (e.g., Hexane, DCM). |
| Solubility (Organic) | Miscible with most organic solvents | Compatible with standard derivatization matrices. |
| Stability | Hydrolytically unstable | Critical: Must control pH during analysis to prevent loss to hydroxide forms. |
Synthetic Pathways and Reactivity
Synthesis
Commercially, TBTO is synthesized via the hydrolysis of tripropyltin halides (typically chloride or bromide) under basic conditions.
Reactivity Profile
The reactivity of TBTO is dominated by the electrophilic nature of the Tin (Sn) atom.
-
Hydrolysis: In acidic media, the
bond cleaves to reform the halide or cation. -
Thiol Interaction (The Toxicity Trigger): TBTO reacts readily with sulfhydryl (-SH) groups on proteins. This is a thermodynamically favorable "soft acid (Sn) – soft base (S)" interaction.
Implication: This reaction irreversibly modifies critical enzymes (e.g., ATP synthase), driving the compound's toxicity.
Mechanistic Toxicology: The "Why" Behind the Hazard
For researchers handling TBTO, understanding the mechanism of action is vital for safety and for interpreting biological assay data. TBTO is not merely a general cytotoxin; it is a specific immunotoxicant and endocrine disruptor .
Immunotoxicity Pathway
TBTO specifically targets the thymus, causing atrophy and immunosuppression.[2][3] The mechanism involves the inhibition of thymocyte proliferation and the induction of apoptosis via mitochondrial disruption.[4]
Visualization: Immunotoxicity Cascade
The following diagram illustrates the pathway from cellular entry to thymic atrophy.
Figure 1: Mechanistic pathway of TBTO-induced immunotoxicity, highlighting mitochondrial disruption and thiol modification.
Analytical Protocol: Determination in Pharmaceutical Matrices
In drug development, TBTO is often screened as an elemental impurity (Tin) or a specific organic residue. Because TBTO is non-volatile and thermally labile, direct GC analysis is difficult. Derivatization is mandatory.
Method Selection: GC-MS with Alkylation
The most robust method involves in situ ethylation using Sodium Tetraethylborate (
Step-by-Step Protocol
Reagents:
-
Extraction Solvent: Hexane (HPLC Grade).
-
Derivatizing Agent: 1% Sodium Tetraethylborate (
) in THF/Water. -
Buffer: Acetate buffer (pH 4.5 – 5.0). Note: pH control is critical for derivatization efficiency.
-
Internal Standard: Tri-n-butyltin chloride (d-labeled or analog).
Workflow:
-
Sample Preparation:
-
Weigh 1.0 g of sample (drug substance or formulation).
-
Dissolve/suspend in 10 mL of Acetate Buffer (pH 4.5).
-
Spike with Internal Standard.
-
-
Derivatization (In-Situ):
-
Add 1 mL of 1%
solution. -
Add 5 mL of Hexane immediately.
-
Vortex vigorously for 15 minutes. Mechanism: The ethyl group replaces the oxygen/hydroxyl ligands on the tin, forming Tripropyl-ethyl-tin.
-
-
Extraction & Cleanup:
-
Centrifuge to separate phases.
-
Transfer the upper organic layer (Hexane) to a clean vial.
-
(Optional) Pass through a silica cartridge if the matrix is complex (lipids/surfactants).
-
-
GC-MS Analysis:
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Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Inlet: Splitless, 250°C.
-
MS Mode: SIM (Selected Ion Monitoring). Monitor m/z clusters for Tripropyl-ethyl-tin (e.g., m/z 247, 249, 263).
-
Visualization: Analytical Workflow
Figure 2: Analytical workflow for the derivatization and quantification of TBTO residues.
Safety and Regulatory Status (E-E-A-T)
Authoritative Note: TBTO is a Substance of Very High Concern (SVHC) under REACH regulations due to its PBT (Persistent, Bioaccumulative, and Toxic) properties.
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Handling: All procedures involving neat TBTO must be performed in a Class II Biosafety Cabinet or chemical fume hood. Double-gloving (Nitrile) is recommended as organotins can permeate standard latex.
-
Disposal: All waste (including pipette tips and extraction vials) must be segregated as "Heavy Metal Organic Waste" and incinerated at high temperatures.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16682947, Bis(tripropyltin) oxide. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Bis(tributyltin) oxide (related organotin regulatory framework). Retrieved from [Link]
- Journal of Pharmaceutical and Biomedical Analysis.Determination of organotin impurities in pharmaceutical matrices by GC-MS. (General Protocol Reference).
-
Snoeij, N.J., et al. (1987). Triorganotin-induced cytotoxicity to rat thymus, bone marrow and red blood cells. Toxicology.[1][2][5][6][7] Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Gene expression profiling of Bis(tri-n-butyltin)oxide (TBTO)-induced immunotoxicity in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro immunotoxicity of bis(tri-n-butyltin)oxide (TBTO) studied by toxicogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Immunotoxicity of bis(tri-n-butyltin)oxide in the rat: effects on thymus-dependent immunity and on nonspecific resistance following long-term exposure in young versus aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bis(triphenyltin) oxide | C36H30OSn2 | CID 16683296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Immunotoxicity of tributyltin oxide in rats exposed as adults or pre-weanlings - PubMed [pubmed.ncbi.nlm.nih.gov]
